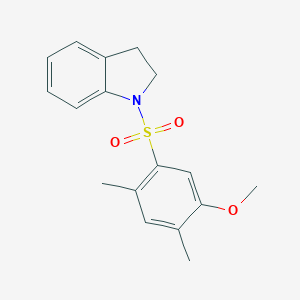
1-(5-methoxy-2,4-dimethylbenzenesulfonyl)-2,3-dihydro-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-methoxy-2,4-dimethylbenzenesulfonyl)-2,3-dihydro-1H-indole, also known as MDL-100,907, is a selective antagonist of the serotonin 5-HT2A receptor. This compound has been extensively studied for its potential therapeutic applications in various neuropsychiatric disorders.
Mechanism of Action
1-(5-methoxy-2,4-dimethylbenzenesulfonyl)-2,3-dihydro-1H-indole acts as a selective antagonist of the serotonin 5-HT2A receptor. By blocking the activity of this receptor, 1-(5-methoxy-2,4-dimethylbenzenesulfonyl)-2,3-dihydro-1H-indole can modulate the activity of various neurotransmitters, including dopamine, norepinephrine, and glutamate. This modulation can lead to changes in mood, perception, and cognition.
Biochemical and Physiological Effects:
1-(5-methoxy-2,4-dimethylbenzenesulfonyl)-2,3-dihydro-1H-indole has been shown to have a number of biochemical and physiological effects. It has been shown to decrease the activity of the prefrontal cortex, which is involved in the regulation of attention and working memory. It has also been shown to increase the activity of the striatum, which is involved in the regulation of movement and reward. 1-(5-methoxy-2,4-dimethylbenzenesulfonyl)-2,3-dihydro-1H-indole has also been shown to decrease the activity of the hippocampus, which is involved in the regulation of memory and learning.
Advantages and Limitations for Lab Experiments
One advantage of using 1-(5-methoxy-2,4-dimethylbenzenesulfonyl)-2,3-dihydro-1H-indole in lab experiments is its high selectivity for the 5-HT2A receptor. This allows researchers to specifically target this receptor and study its effects on various neurotransmitters and brain regions. However, one limitation of using 1-(5-methoxy-2,4-dimethylbenzenesulfonyl)-2,3-dihydro-1H-indole is its potential for off-target effects. While it is highly selective for the 5-HT2A receptor, it may also interact with other receptors and have unintended effects.
Future Directions
There are a number of future directions for research on 1-(5-methoxy-2,4-dimethylbenzenesulfonyl)-2,3-dihydro-1H-indole. One direction is the development of more selective and potent antagonists of the 5-HT2A receptor. This could lead to more targeted therapies for neuropsychiatric disorders. Another direction is the study of 1-(5-methoxy-2,4-dimethylbenzenesulfonyl)-2,3-dihydro-1H-indole in combination with other drugs, such as antipsychotics or antidepressants. This could lead to more effective treatments for these disorders. Additionally, further research is needed to fully understand the biochemical and physiological effects of 1-(5-methoxy-2,4-dimethylbenzenesulfonyl)-2,3-dihydro-1H-indole and its potential for off-target effects.
Synthesis Methods
The synthesis of 1-(5-methoxy-2,4-dimethylbenzenesulfonyl)-2,3-dihydro-1H-indole involves the reaction of 5-methoxy-2,4-dimethylbenzenesulfonyl chloride with 2,3-dihydro-1H-indole in the presence of a base. This reaction results in the formation of 1-(5-methoxy-2,4-dimethylbenzenesulfonyl)-2,3-dihydro-1H-indole as a white crystalline powder.
Scientific Research Applications
1-(5-methoxy-2,4-dimethylbenzenesulfonyl)-2,3-dihydro-1H-indole has been extensively studied for its potential therapeutic applications in various neuropsychiatric disorders, including schizophrenia, depression, anxiety, and addiction. It has been shown to have a high affinity for the 5-HT2A receptor, which is involved in the regulation of mood, perception, and cognition. 1-(5-methoxy-2,4-dimethylbenzenesulfonyl)-2,3-dihydro-1H-indole has also been studied for its potential use in the treatment of Parkinson's disease, as it has been shown to have a neuroprotective effect.
properties
Product Name |
1-(5-methoxy-2,4-dimethylbenzenesulfonyl)-2,3-dihydro-1H-indole |
|---|---|
Molecular Formula |
C17H19NO3S |
Molecular Weight |
317.4 g/mol |
IUPAC Name |
1-(5-methoxy-2,4-dimethylphenyl)sulfonyl-2,3-dihydroindole |
InChI |
InChI=1S/C17H19NO3S/c1-12-10-13(2)17(11-16(12)21-3)22(19,20)18-9-8-14-6-4-5-7-15(14)18/h4-7,10-11H,8-9H2,1-3H3 |
InChI Key |
VKIGMXQNPQPCQY-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1OC)S(=O)(=O)N2CCC3=CC=CC=C32)C |
Canonical SMILES |
CC1=CC(=C(C=C1OC)S(=O)(=O)N2CCC3=CC=CC=C32)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



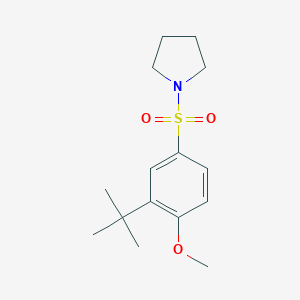
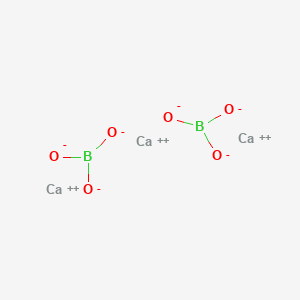

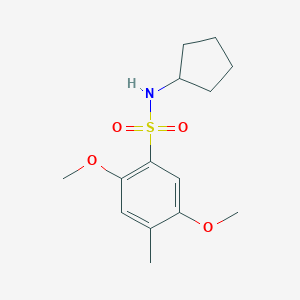

![1-[(2,5-Dimethoxy-4-methylphenyl)sulfonyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B224741.png)




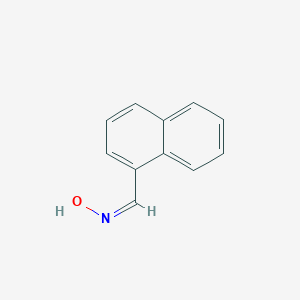
![1-[(5-Fluoro-2-methoxyphenyl)sulfonyl]indoline](/img/structure/B224775.png)
![1-[(4-Fluoro-3-methoxyphenyl)sulfonyl]indoline](/img/structure/B224776.png)
